N-cyclopropyl-2-(4-nitrophenoxy)acetamide
Overview
Description
N-cyclopropyl-2-(4-nitrophenoxy)acetamide is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 g/mol . This compound is characterized by the presence of a cyclopropyl group, a nitrophenoxy group, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of cyclopropylamine with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted acetamides from substitution reactions.
Scientific Research Applications
N-cyclopropyl-2-(4-nitrophenoxy)acetamide is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the cyclopropyl group can influence the compound’s binding affinity to target molecules. The acetamide moiety can form hydrogen bonds with biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-cyclopropyl-2-(4-methoxyphenoxy)acetamide: Contains a methoxy group instead of a nitro group.
N-cyclopropyl-2-(4-chlorophenoxy)acetamide: Contains a chloro group instead of a nitro group.
Uniqueness
N-cyclopropyl-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropyl group and the nitrophenoxy group makes this compound particularly interesting for research in various fields.
Properties
IUPAC Name |
N-cyclopropyl-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(12-8-1-2-8)7-17-10-5-3-9(4-6-10)13(15)16/h3-6,8H,1-2,7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPGZMLMRJUCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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